4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,3-oxazole-5-carboxamide
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Overview
Description
4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,3-oxazole-5-carboxamide is a complex organic compound characterized by the presence of both oxazole and thiazole rings. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,3-oxazole-5-carboxamide typically involves the reaction of 4-methyl-5-nitro-2-thiazolylamine with oxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole and oxazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(5-nitro-2-thiazolyl)-5-oxazolecarboxamide
- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide
Uniqueness
4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,3-oxazole-5-carboxamide is unique due to its specific combination of oxazole and thiazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,3-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4S/c1-4-6(16-3-10-4)7(13)11-8-9-2-5(17-8)12(14)15/h2-3H,1H3,(H,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWUTLYOGLOZID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816640 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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